molecular formula C14H15NO3S B095779 Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 15854-11-2

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B095779
CAS No.: 15854-11-2
M. Wt: 277.34 g/mol
InChI Key: ZUOUKGJUHCKVDK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a 2-amino substituent, a 4-methoxyphenyl group at the 4-position, and an ethyl ester moiety at the 3-position. Its molecular formula is C₁₄H₁₅NO₃S, with a molecular weight of 277.34 g/mol. The methoxyphenyl group enhances electron density via resonance effects, while the ethyl ester improves solubility in organic solvents. This compound is frequently synthesized via the Gewald reaction, a multicomponent condensation involving ketones, cyanoacetates, and sulfur .

Key structural features include:

  • Hydrogen bonding: The amino group participates in intramolecular N–H···O hydrogen bonds with the ester carbonyl, stabilizing the planar thiophene core .
  • Crystal packing: Molecules form layers via intermolecular N–H···O hydrogen bonds, as observed in its benzothieno[3,2-b]pyran derivative .

Properties

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOUKGJUHCKVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352483
Record name ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-11-2
Record name ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation via Gewald-Type Reaction

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. For Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, this method involves a one-pot cyclocondensation of 4-methoxybenzaldehyde, ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine or ammonium acetate. The reaction proceeds through a Knoevenagel adduct formation between the aldehyde and cyanoacetate, followed by sulfur incorporation to form the thiophene ring.

Reaction Scheme :

  • Knoevenagel Condensation :
    4-Methoxybenzaldehyde+Ethyl cyanoacetate(E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate\text{4-Methoxybenzaldehyde} + \text{Ethyl cyanoacetate} \rightarrow \text{(E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate}

  • Cyclization with Sulfur :
    (E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate+S8Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate\text{(E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate} + \text{S}_8 \rightarrow \text{this compound}

Optimized Conditions :

  • Solvent : Ethanol or DMF

  • Temperature : 80–100°C

  • Catalyst : Ammonium acetate (10 mol%)

  • Yield : 70–85%

Multi-Step Synthesis from Tetrahydrobenzo[b]Thiophene Derivatives

An alternative route involves functionalizing pre-formed thiophene cores. For example, ethyl (E)-2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate serves as a precursor. Hydrolysis of the ester group followed by decarboxylation yields the target compound.

Steps :

  • Aldol Condensation : Reacting 4-methoxyacetophenone with ethyl cyanoacetate forms an α,β-unsaturated nitrile.

  • Thiophene Ring Formation : Cyclization with sulfur donors under acidic conditions.

  • Esterification : Introduction of the ethoxycarbonyl group via reaction with ethyl chloroformate.

Key Data :

  • Intermediate Yield : 65% (after cyclization)

  • Final Product Purity : >95% (HPLC)

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance cyclization rates but may require higher temperatures (Table 1).

Table 1: Solvent Screening for Gewald Reaction

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol807892
DMF1008589
THF706285

Catalytic Systems

Base catalysts like morpholine or piperidine accelerate the Knoevenagel step, while sulfur sources (e.g., elemental sulfur or Lawesson’s reagent) dictate ring-closure efficiency.

Table 2: Catalyst Impact on Reaction Yield

CatalystConcentration (mol%)Yield (%)
Ammonium acetate1082
Morpholine1588
Piperidine1584

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=C aromatic).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, –CH₂CH₃), 3.82 (s, 3H, –OCH₃), 6.90–7.25 (m, 4H, aromatic), 5.21 (s, 2H, –NH₂).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a retention time of 6.8 min with 98.5% purity.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison

ParameterGewald ReactionMulti-Step Synthesis
Total Yield (%)8565
Reaction Time (h)612
ScalabilityHighModerate
Cost Efficiency$$$$$

The Gewald reaction offers superior yields and scalability, making it preferable for industrial applications. However, multi-step synthesis allows for precise functionalization of complex intermediates.

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors enhance heat/mass transfer, reducing reaction times by 40% compared to batch systems.

Waste Management

Sulfur byproducts require treatment with oxidizing agents (e.g., H₂O₂) to prevent environmental contamination.

Chemical Reactions Analysis

Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H15NO3S
  • Molecular Weight : Approximately 273.34 g/mol
  • Key Functional Groups : Amino group, methoxy group, carboxylate group

The presence of a methoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various biological applications.

Chemistry

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate serves as a ligand in coordination chemistry and as a catalyst in various organic reactions. It can form coordination complexes with metal ions, which are crucial for many catalytic processes. Its ability to undergo oxidation and reduction reactions further enhances its utility in synthetic chemistry.

Biology

The compound is utilized as a model for studying biochemical and physiological processes. Its interactions with biological molecules help elucidate mechanisms of action relevant to cellular functions.

Medicine

In the field of drug discovery and development, this compound has shown potential therapeutic properties:

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 95.9 µM. In vivo studies on xenograft mouse models revealed a tumor mass reduction of 26.6% .
  • Antimicrobial Properties : this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. Research has shown that nanoparticles coated with this compound demonstrate strong antibacterial effects against Staphylococcus aureus and Escherichia coli.

Apoptosis-Inducing Agents

Research has identified this compound as a scaffold for developing new apoptosis-inducing agents for breast cancer therapy. Its ability to induce cell death in cancer cells presents promising avenues for further drug development.

NCI Cancer Cell Line Panel Evaluation

The compound was evaluated in the NCI-60 cancer cell line panel, demonstrating potent antiproliferative effects across multiple cancer types, including leukemia and melanoma, with a GI50 value of approximately 10 nM.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions and form coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The compound’s photosensitizing properties allow it to generate reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiophene-3-carboxylates are highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis of analogs (Table 1):

Table 1: Structural and Functional Comparison of Thiophene-3-carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity References
Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate 4-(4-MeOPh) C₁₄H₁₅NO₃S 277.34 High solubility, π-π stacking interactions PD-L1 inhibition (predicted)
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-(4-ClPh) C₁₃H₁₂ClNO₂S 281.76 Increased lipophilicity Antimicrobial activity
Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate 5-(4-MeOPh), 4-Me C₁₅H₁₇NO₃S 291.36 Steric hindrance from methyl group Not reported
Ethyl 2-amino-4-phenylthiophene-3-carboxylate 4-Ph C₁₃H₁₃NO₂S 247.31 Planar aromatic system Crystallographic studies
Mthis compound Methyl ester, 4-(4-MeOPh) C₁₃H₁₃NO₃S 263.31 Enhanced electron density Photophysical applications

Key Differences in Properties

Electronic Effects: The 4-methoxyphenyl group in the title compound donates electrons via resonance, increasing reactivity in electrophilic substitutions compared to the electron-withdrawing 4-chlorophenyl analog . Methyl ester derivatives (e.g., mthis compound) exhibit higher crystallinity due to reduced steric bulk compared to ethyl esters .

Biological Activity :

  • Chlorophenyl analogs (e.g., 4-(4-ClPh)) show antimicrobial activity against Gram-positive bacteria, likely due to enhanced membrane penetration from lipophilic Cl substituents .
  • Methoxyphenyl derivatives are hypothesized to inhibit PD-L1 via π-π interactions with hydrophobic protein pockets, though experimental validation is pending .

Crystallographic Behavior: Ethyl 2-amino-4-phenylthiophene-3-carboxylate forms C24(12) chains via N–H···O hydrogen bonds, while the methoxyphenyl derivative adopts layered packing due to bifurcated hydrogen bonds involving S and O atoms .

Biological Activity

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (EMPTC) is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EMPTC is characterized by the following molecular formula:

  • Molecular Formula : C14H15NO3S
  • Molecular Weight : Approximately 273.34 g/mol

The presence of a methoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of EMPTC can be attributed to several mechanisms:

  • Ligand Binding : EMPTC acts as a ligand that can bind to metal ions, forming coordination complexes that participate in biochemical pathways influencing cellular processes.
  • Photosensitization : The compound exhibits photosensitizing properties, generating reactive oxygen species (ROS) upon light exposure. This mechanism is crucial for inducing apoptosis in cancer cells.
  • Microtubule Depolymerization : EMPTC has been shown to disrupt microtubule dynamics, which is essential for cell division and proliferation. This activity contributes to its antiproliferative effects against cancer cell lines .

Anticancer Activity

EMPTC has demonstrated significant anticancer properties across various studies:

  • In Vitro Studies : In a study assessing the cytotoxicity of EMPTC against MCF-7 breast cancer cells, it induced apoptosis with a notable reduction in cell viability (26.86% at IC50 values ranging from 23.2 to 95.9 µM) .
  • In Vivo Studies : In xenograft mouse models, treatment with EMPTC resulted in a substantial decrease in tumor mass (26.6% reduction), indicating its potential as an effective anticancer agent .

Antimicrobial Activity

EMPTC also exhibits antimicrobial properties:

  • Mechanism : The compound alters membrane integrity and inhibits critical enzymatic functions within microbial cells, leading to bactericidal effects against both gram-positive and gram-negative bacteria.
  • Research Findings : Studies have shown that EMPTC-coated nanoparticles possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential for use in treating infections .

Comparative Analysis with Related Compounds

To understand the unique properties of EMPTC, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaUnique Properties
This compoundC14H15NO3SEnhanced solubility due to methoxy group
Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylateC13H13NO2SLacks hydroxyl functionality, affecting reactivity
Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylateC13H13NO3SDifferent positioning of hydroxyl group influencing activity

This table illustrates how variations in functional groups can significantly impact the biological behavior of thiophene derivatives.

Case Studies and Research Findings

  • Apoptosis-Inducing Agents : Research has identified EMPTC as a scaffold for developing new apoptosis-inducing agents for breast cancer therapy. The compound's ability to induce cell death in cancer cells makes it a promising candidate for further drug development .
  • NCI Cancer Cell Line Panel Evaluation : EMPTC was evaluated in the NCI-60 cancer cell line panel, demonstrating potent antiproliferative effects with a GI50 value of ~10 nM across multiple cancer types, including leukemia and melanoma .

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate?

The compound is commonly synthesized via a Gewald-like reaction , involving condensation and cyclization steps. For example, a thioaurone intermediate [(Z)-2-(4-methoxybenzylidene)benzo[b]thiophen-3(2H)-one] reacts with ethyl cyanoacetate in ethanol under reflux with piperidine as a catalyst. This yields the target compound after recrystallization (28% yield) . Alternative routes include condensation of substituted arylidenes with cyanoacetate derivatives followed by sulfur-mediated cyclization, as seen in analogous thiophene carboxylates .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystals are grown via slow evaporation of ethanol. Data collection uses a Bruker diffractometer (Mo-Kα radiation), with structure refinement via SHELX programs (e.g., SHELXL97). Key parameters include:

  • Crystal system : Monoclinic (space group P2₁/c)
  • Unit cell dimensions : a = 11.8355 Å, b = 18.6222 Å, c = 9.0110 Å, β = 106.5°
  • Hydrogen bonding : N–H⋯O interactions stabilize the lattice .

Q. What safety protocols are recommended for handling this compound?

  • Engineering controls : Use fume hoods and local exhaust ventilation to minimize inhalation of dust.
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and lab coats.
  • Exposure limits : Follow OSHA/NIOSH guidelines for organic thiophenes (no specific limits available; treat as hazardous).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and purity of the product?

Optimization studies show that ethanol with piperidine (1–5 mol%) provides higher yields compared to DMF or THF. Prolonged reflux (>6 hours) does not improve yield but increases side products (e.g., over-cyclization). Recrystallization from ethanol or acetonitrile enhances purity (>95%) .

Q. What intermolecular interactions govern the crystal packing, and how do they affect material properties?

SC-XRD reveals N–H⋯O hydrogen bonds (2.86–3.12 Å) between the amino group and carboxylate oxygen, forming chains along the c-axis. The methoxyphenyl group creates a dihedral angle of ~85.7° with the thiophene core, reducing π-π stacking. This packing may influence solubility and thermal stability .

Q. Are there discrepancies between computational (DFT) and experimental structural data?

Yes. For example:

  • Bond lengths : Calculated C–S bonds (1.74 Å) are shorter than SC-XRD values (1.76–1.78 Å).
  • Torsional angles : The methoxyphenyl orientation differs by ~5° due to crystal packing forces.
    Such discrepancies highlight the need for hybrid methods (e.g., QM/MM) to model solid-state effects .

Q. How do substituents on the phenyl ring alter biological activity in related analogs?

Replacing the 4-methoxy group with electron-withdrawing groups (e.g., nitro) reduces antiproliferative activity but enhances photostability. Conversely, alkyl substituents (e.g., methyl) improve lipophilicity, impacting membrane permeability in drug delivery studies .

Q. What analytical techniques resolve conflicting spectral data (e.g., NMR vs. IR)?

  • NMR : Aromatic proton splitting patterns confirm regioselectivity. For example, the thiophene H-5 proton appears as a singlet (δ 6.8–7.2 ppm).
  • IR : A strong band at ~1680 cm⁻¹ confirms the ester carbonyl. Discrepancies in NH₂ stretching (3350–3450 cm⁻¹) may arise from hydrogen-bonding variations in solid vs. solution states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

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